![molecular formula C20H24ClN3O3S B299222 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide, commonly known as BAY 38-7271, is a selective and potent antagonist of the dopamine D3 receptor. It was first synthesized in 1998 by researchers at Bayer AG, Germany. Since then, BAY 38-7271 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
BAY 38-7271 selectively blocks the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is mainly expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, BAY 38-7271 modulates these pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
BAY 38-7271 has been shown to modulate various biochemical and physiological effects in preclinical studies. It has been found to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and reduce motor symptoms in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BAY 38-7271 is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor subtype. However, one of the limitations of BAY 38-7271 is its relatively low potency compared to other dopamine receptor antagonists, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on BAY 38-7271. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Another direction is to develop more potent derivatives of BAY 38-7271 that may have improved efficacy and selectivity. Additionally, further studies are needed to elucidate the exact mechanisms of action of BAY 38-7271 and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of BAY 38-7271 involves the reaction of 2-chlorobenzylamine with 1-(2-oxoethyl)piperazine to form N-(2-chlorobenzyl)-1-(2-oxoethyl)piperazine. This intermediate is then reacted with methanesulfonyl chloride to obtain BAY 38-7271.
Aplicaciones Científicas De Investigación
BAY 38-7271 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been found to selectively block the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.
Propiedades
Nombre del producto |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide |
---|---|
Fórmula molecular |
C20H24ClN3O3S |
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C20H24ClN3O3S/c1-28(26,27)24(19-10-6-5-9-18(19)21)16-20(25)23-13-11-22(12-14-23)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |
Clave InChI |
NFHRMICEBFKJKZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3Cl |
SMILES canónico |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.